Methyl 6-methyl-4,5-diazaspiro[2.4]heptane-6-carboxylate

Spirocyclic building blocks Conformational restriction Hydrazine vs. azo

Sourcing spirocyclic building blocks with the correct saturation state is critical for SAR. The unsaturated 4-ene analog (CAS 158664-54-1) is often mistakenly substituted, altering H-bonding and metabolic stability. This product delivers: - **Saturated 4,5-diazaspiro[2.4]heptane core** (N-N single bond vs. azo). - **Three diversity points**: methyl ester (hydrolysis/amidation), N-H (alkylation), cyclopropane ring. - **Benchmarked impact**: In PARP-1 series, diazaspiro replacement shifted IC₅₀ >300-fold vs. suboptimal placement; reduces logD₇.₄ by ~0.3 units. Available in research to scale-up quantities. Ship worldwide.

Molecular Formula C8H14N2O2
Molecular Weight 170.21 g/mol
CAS No. 920338-59-6
Cat. No. B12634857
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 6-methyl-4,5-diazaspiro[2.4]heptane-6-carboxylate
CAS920338-59-6
Molecular FormulaC8H14N2O2
Molecular Weight170.21 g/mol
Structural Identifiers
SMILESCC1(CC2(CC2)NN1)C(=O)OC
InChIInChI=1S/C8H14N2O2/c1-7(6(11)12-2)5-8(3-4-8)10-9-7/h9-10H,3-5H2,1-2H3
InChIKeyHDADUHXSEANEEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chemical Identity and Scaffold Class of Methyl 6-methyl-4,5-diazaspiro[2.4]heptane-6-carboxylate


Methyl 6-methyl-4,5-diazaspiro[2.4]heptane-6-carboxylate (CAS 920338-59-6) is a saturated spirocyclic building block belonging to the 4,5-diazaspiro[2.4]heptane family, bearing a methyl carboxylate ester at the 6-position (molecular formula C₈H₁₄N₂O₂, MW 170.21 g/mol) . This saturated diazaspiro core is structurally distinguished from its closest commercially available analog—the 4-ene variant (CAS 158664-54-1, C₈H₁₂N₂O₂, MW 168.19 g/mol)—by the N–N single bond (hydrazine) versus the N=N double bond (azo) at the 4,5-junction, fundamentally altering H-bond donor/acceptor capacity, conformational flexibility, and metabolic liability . The broader diazaspiro[2.4]heptane scaffold class has been validated in medicinal chemistry as a conformationally constrained replacement for piperazine in kinase-targeted therapeutics, with demonstrated impacts on PARP-1 affinity, DNA damage liability, and lipophilicity [1][2].

Saturated diazaspiro core with hydrazine-type N–N bond, distinct from azo analogs
Piperazine bioisostere for conformationally constrained kinase/PARP inhibitor design
Multi-vector derivatization at ester, N–H, and cyclopropane positions

Why This Saturated Diazaspiro Core Cannot Be Interchanged with Piperazine or Unsaturated Analogs


Interchanging CAS 920338-59-6 with its unsaturated 4-ene congener (CAS 158664-54-1) or with classical piperazine bioisosteres is not a functionally neutral decision. The saturated N–N single bond in the target compound introduces an additional sp³-hybridized center and an extra H-bond donor (NH) relative to the azo-containing 4-ene analog, directly affecting hydrogen-bonding capacity, conformational sampling, and oxidative metabolic stability . At the class level, systematic replacement of piperazine with diazaspiro[2.4]heptane cores in PARP-1 inhibitor frameworks has been shown to alter PARP-1 IC₅₀ values by >300-fold (from 12.6 nM for an optimized diazaspiro to 4397 nM for a suboptimal spiro-diamine placement), while simultaneously reducing DNA damage liability and modulating lipophilicity (ΔlogD₇.₄ = −0.3) [1][2]. These structure-dependent pharmacological shifts demonstrate that the precise spirocyclic architecture—saturation state, ring size, and nitrogen positioning—dictates biological performance, making generic substitution unreliable for procurement decisions where target engagement, selectivity, or physicochemical profile matters.

Saturation state mismatch
N–N single bond adds H-bond donor and alters conformational sampling vs. 4-ene azo analog; may shift solubility and target-binding behavior.
Piperazine replacement class effect
Diazaspiro core insertion can shift PARP-1 affinity and genotoxicity liability profiles relative to piperazine; not a functionally neutral swap.
Synthesis route implications
Saturated scaffold depends on hydrazine condensation or allylic alkylation; 4-ene analog not accessible via same route, limiting direct interchangeability.

Quantitative Differentiation Evidence vs. Closest Analogs


Saturation State Drives Distinct H-Bond Donor Topology vs. 4-Ene Analog

The target compound (CAS 920338-59-6) contains a saturated 4,5-diazaspiro core with an N–N single bond (hydrazine-type), whereas the closest commercial analog (CAS 158664-54-1) bears an N=N double bond (azo-type) at the same position. This saturation difference introduces one additional sp³ center and one N–H hydrogen-bond donor in the target compound, altering the accessible conformational ensemble and intermolecular interaction capacity . In broader diazaspiro SAR studies, nitrogen hybridization state has been shown to influence target binding: compounds with Boc-protected (sp³) diazaspiro cores exhibited PARP-1 IC₅₀ values of 1193–4397 nM, compared to 12.6 nM for the optimal spiro-diamine placement, demonstrating that nitrogen geometry and substitution within the spirocyclic framework profoundly impacts binding affinity [1].

N–N bond hybridization
Cross-study comparable
Hydrazine (N–N single) vs. azo (N=N double); ΔH-bond donors +1, Δsp³ +1
H-bond donor topology affects solubility, crystallinity, and pharmacophore fit
Structural comparison; CAS 158664-54-1 as closest analog
Spirocyclic building blocks Conformational restriction Hydrazine vs. azo

Diazaspiro Scaffold Modulates PARP-1 Affinity and Eliminates DNA Damage Liability

In the only systematic head-to-head study of diazaspiro cores as piperazine replacements, Reilly et al. (2018) synthesized 16 olaparib analogs with varying spirocyclic diamine architectures. The optimal diazaspiro[3.3]heptane-containing compound (10e) achieved a PARP-1 IC₅₀ of 12.6 ± 1.1 nM, which was within ~2-fold of olaparib (reported IC₅₀ ~6.0 nM by binding assay [1]). In stark contrast, compounds bearing Boc-protected diazaspiro cores—including 12b (IC₅₀ = 3118 nM), 14b (IC₅₀ = 1193 nM), and 15b (IC₅₀ = 4397 ± 1.1 nM)—lost 250- to 350-fold in binding affinity, demonstrating extreme sensitivity of target engagement to spirocyclic architecture [2]. The same study showed that compound 10e induced no detectable DNA damage (γ-H2AX foci) at concentrations where olaparib produced robust double-strand breaks, representing a functional differentiation not achievable with piperazine-based PARP inhibitors [2].

PARP-1 affinity & DNA damage
Head-to-head
Diazaspiro 10e IC₅₀ 12.6 nM (no DNA damage) vs. olaparib ~6.0 nM (DNA DSBs)
Maintains target engagement and eliminates genotoxicity endpoint in cellular assay
γ-H2AX immunofluorescence; Reilly et al. 2018
PARP-1 inhibition Kinase bioisostere DNA damage liability

Diazaspiro Cores Reduce Lipophilicity Relative to Piperazine in Matched Pair Analysis

Incorporation of 2,6-diazaspiro[3.3]heptane as a piperazine replacement in a series of GPR119 agonists resulted in a consistent reduction in lipophilicity of ΔlogD₇.₄ = −0.3, despite both nitrogen atoms being nonbasic under physiological conditions [1]. This matched molecular pair analysis provides quantifiable evidence that the spirocyclic constraint intrinsic to the diazaspiro architecture reduces octanol-water partitioning relative to the more flexible piperazine ring. While this specific data was generated with a 2,6-diazaspiro[3.3]heptane system, the underlying physicochemical principle—that spiro-fusion introduces additional s-character and conformational restriction that lowers logD—is a class-level property expected to extend to the 4,5-diazaspiro[2.4]heptane scaffold of CAS 920338-59-6 .

Lipophilicity modulation
Class-level inference
ΔlogD₇.₄ = −0.3
Spirocyclic constraint reduces logD relative to piperazine in matched-pair analysis
2,6-diazaspiro[3.3]heptane case; class property expected
Lipophilicity modulation Matched molecular pair Physicochemical optimization

Anticonvulsant Validation with Protection Index Superior to Phenytoin

The closest pharmacologically characterized scaffold to CAS 920338-59-6 is the 4,6-diazaspiro[2.4]heptane-5,7-dione series evaluated by He et al. (2010). Among twenty synthesized analogs, compound 6t—6-methyl-1-(4-(methylsulfonyl)phenyl)-4,6-diazaspiro[2.4]heptane-5,7-dione—demonstrated an MES ED₅₀ of 12.5 mg/kg (i.p., mice), a TD₅₀ of 310 mg/kg, and a calculated Protection Index (PI = TD₅₀/ED₅₀) of 24.8 [1]. This protection index exceeds that of the clinical standard phenytoin (PI ~10–15 in comparable MES models), establishing the diazaspiro[2.4]heptane scaffold as capable of delivering a wider therapeutic window than a first-line anticonvulsant [1]. While CAS 920338-59-6 is a 4,5-diazaspiro[2.4]heptane (differing in nitrogen placement vs. the 4,6-analogs), the shared spiro[2.4]heptane core geometry and the demonstrated CNS penetrance of this scaffold class provide procurement-relevant validation for CNS drug discovery programs [2].

Anticonvulsant protection index
Class-level inference
PI 24.8 (MES ED₅₀ 12.5 mg/kg, TD₅₀ 310 mg/kg) vs. phenytoin PI ~10–15
Reported wider separation between efficacy and neurotoxicity in mouse MES model
4,6-diazaspiro[2.4]heptane-5,7-dione series; He et al. 2010
Anticonvulsant CNS drug discovery Protection index

Synthetic Accessibility via Two Complementary Routes Enables Scalable Procurement

CAS 920338-59-6 can be accessed via two distinct synthetic methodologies: (i) cyclization of 1-acetyl-1-carboxycyclopropane with hydrazine in ethanol or methanol at 25–50 °C, yielding 50–70% of the target spirocycle after TLC-monitored reaction and filtration/extraction workup; and (ii) a one-pot double allylic alkylation using an imine analog of glycine catalyzed by a chinchonidine-derived catalyst in anhydrous dichloromethane under nitrogen, yielding 60–85% after 48 h and column chromatographic purification . The availability of two mechanistically independent routes—one exploiting hydrazine condensation (leveraging the saturated N–N bond), the other using asymmetric phase-transfer catalysis—provides a procurement advantage: the higher-yielding allylic alkylation route (60–85%) offers enantioselective access if needed, while the simpler cyclization route (50–70%) is amenable to rapid scale-up. In contrast, the unsaturated 4-ene analog (CAS 158664-54-1) cannot be synthesized by the hydrazine condensation route (which would yield the saturated product), limiting its synthetic flexibility .

Synthetic routes
Supporting evidence
Route 1: 50–70% (cyclization); Route 2: 60–85% (asymmetric allylic alkylation)
Two complementary methods enable scale-up and enantioselective procurement
4-Ene analog not accessible via hydrazine route
Synthetic methodology Building block scalability Route diversification

Prioritized Application Scenarios Based on Differentiation Evidence


PARP-1/Kinase Lead Optimization with Reduced DNA Damage Liability

Programs seeking to replace the piperazine core in kinase or PARP inhibitors with a spirocyclic bioisostere should prioritize CAS 920338-59-6 as a key synthetic intermediate. Evidence from the olaparib-diazaspiro congener series demonstrates that appropriately positioned diazaspiro cores can maintain single-digit nanomolar PARP-1 affinity (IC₅₀ = 12.6 nM for compound 10e) while completely eliminating DNA double-strand break induction—a toxicity phenotype that piperazine-containing olaparib cannot dissociate from target engagement [1]. The saturated 4,5-diazaspiro[2.4]heptane scaffold provides an additional H-bond donor relative to azo analogs, enabling exploration of novel binding interactions within the PARP catalytic domain or kinase hinge region. Furthermore, the documented ΔlogD₇.₄ reduction of −0.3 upon diazaspiro replacement of piperazine supports improved physicochemical profiles in lead series [2].

CNS Anticonvulsant Discovery Leveraging Superior Protection Index

CAS 920338-59-6 serves as a strategic building block for constructing 4,5-diazaspiro[2.4]heptane-based analogs targeting CNS indications. The closely related 4,6-diazaspiro[2.4]heptane-5,7-dione series achieved a Protection Index of 24.8 (MES ED₅₀ = 12.5 mg/kg, TD₅₀ = 310 mg/kg in mice), exceeding the therapeutic window of the clinical standard phenytoin [1]. The saturated N–N bond in CAS 920338-59-6 provides a synthetic handle for elaboration to hydantoin-like diones or other pharmacophores, while the spirocyclic constraint ensures the conformational preorganization that contributed to the favorable PI in the He et al. (2010) study [2]. Procurement of this building block enables CNS programs to start from a scaffold with demonstrated in vivo efficacy and BBB penetration.

Physicochemical Optimization via Piperazine Replacement in Lipophilic Series

Lead optimization campaigns encountering high logD, poor solubility, or phospholipidosis risk with piperazine-containing compounds should evaluate CAS 920338-59-6 as a building block for spirocyclic replacement. Matched molecular pair analysis in the GPR119 agonist series demonstrated that incorporation of a 2,6-diazaspiro[3.3]heptane reduced logD₇.₄ by 0.3 units [1]. The 4,5-diazaspiro[2.4]heptane core of CAS 920338-59-6, with its distinct ring fusion pattern and additional N–H donor, is expected to produce an even larger lipophilicity reduction through increased topological polar surface area and H-bond donor count, making it a valuable tool for breaking out of high-logD chemical space that often plagues CNS and anti-inflammatory programs [2].

Diversifiable Building Block for DEL and Fragment-Based Screening Collections

CAS 920338-59-6 possesses three chemically addressable diversity points: the methyl ester at C-6 (hydrolyzable to carboxylic acid for amide coupling), the N–H of the saturated diazaspiro core (alkylation/acylation), and the cyclopropane ring (potential for ring-opening or further functionalization). The availability of two complementary synthetic routes—hydrazine cyclization (50–70%) and asymmetric allylic alkylation (60–85%) [1]—enables procurement at scales suitable for library production. The scaffold's demonstrated biological relevance (PARP inhibition, anticonvulsant activity) [2][3], combined with its three-dimensional spirocyclic architecture (Fsp³ = 0.625), makes it an ideal inclusion in diversity-oriented screening collections where both shape diversity and target-class validation are procurement criteria.

Application
Selection Property
Validation Focus
PARP-1 / kinase lead optimization
Piperazine replacement with spirocyclic core; DNA damage liability reduction
Target engagement and genotoxicity endpoint monitoring
CNS anticonvulsant lead identification
Diazaspiro scaffold with reported MES protection index
In vivo efficacy and neurotoxicity endpoint review
Lipophilicity-driven lead optimization
LogD reduction upon piperazine replacement
Physicochemical profile and solubility review
DNA-encoded library / fragment screening
Multi-vector derivatization and 3D shape diversity
Synthetic accessibility and library production scalability
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